molecular formula C10H7F2NO3 B3214189 5-(difluoromethoxy)-1H-indole-3-carboxylic acid CAS No. 1135935-39-5

5-(difluoromethoxy)-1H-indole-3-carboxylic acid

Cat. No.: B3214189
CAS No.: 1135935-39-5
M. Wt: 227.16 g/mol
InChI Key: PVFJCOSHTHYNBT-UHFFFAOYSA-N
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Description

5-(Difluoromethoxy)-1H-indole-3-carboxylic acid is an indole derivative featuring a difluoromethoxy (-OCF$_2$H) substituent at the 5-position and a carboxylic acid group at the 3-position. The difluoromethoxy group enhances lipophilicity and metabolic stability compared to non-fluorinated analogs, making it relevant in medicinal chemistry and agrochemical research .

Properties

IUPAC Name

5-(difluoromethoxy)-1H-indole-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7F2NO3/c11-10(12)16-5-1-2-8-6(3-5)7(4-13-8)9(14)15/h1-4,10,13H,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PVFJCOSHTHYNBT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1OC(F)F)C(=CN2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7F2NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801244079
Record name 5-(Difluoromethoxy)-1H-indole-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801244079
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

227.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1135935-39-5
Record name 5-(Difluoromethoxy)-1H-indole-3-carboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1135935-39-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-(Difluoromethoxy)-1H-indole-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801244079
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(difluoromethoxy)-1H-indole-3-carboxylic acid typically involves the introduction of the difluoromethoxy group into the indole framework. One common method is the difluoromethylation of indole derivatives using difluoromethylation reagents. This process can be achieved through various methods, including electrophilic, nucleophilic, radical, and cross-coupling reactions .

Industrial Production Methods

Industrial production of this compound may involve large-scale difluoromethylation processes. These processes often utilize metal-based catalysts to transfer the difluoromethyl group to the indole substrate. The reaction conditions are optimized to achieve high yields and purity, making the compound suitable for pharmaceutical applications .

Chemical Reactions Analysis

Types of Reactions

5-(Difluoromethoxy)-1H-indole-3-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the carboxylic acid group to alcohols or other reduced forms.

    Substitution: The difluoromethoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or other reduced derivatives .

Scientific Research Applications

5-(Difluoromethoxy)-1H-indole-3-carboxylic acid has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in targeting specific biological pathways.

    Industry: Utilized in the production of pharmaceuticals and agrochemicals

Mechanism of Action

The mechanism of action of 5-(difluoromethoxy)-1H-indole-3-carboxylic acid involves its interaction with specific molecular targets. The difluoromethoxy group can enhance the compound’s binding affinity to certain enzymes or receptors, thereby modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Substituent Variations at the 5-Position

The 5-position of the indole ring is critical for modulating electronic, steric, and pharmacokinetic properties. Key analogs include:

Compound Name Substituent (5-position) Molecular Weight Key Properties/Applications Reference
5-Fluoro-1H-indole-3-carboxylic acid -F 179.15 g/mol Higher acidity (pKa ~3.1) due to electron-withdrawing F; used in crystallography studies .
5-(Trifluoromethoxy)-1H-indole -OCF$_3$ 205.13 g/mol Increased lipophilicity (logP ~2.8); used in agrochemical intermediates .
5-Methoxy-1H-indole-3-carboxylic acid -OCH$_3$ 191.18 g/mol Reduced acidity (pKa ~4.2); common in plant auxin analogs .
5-(Difluoromethoxy)-1H-indole-3-carboxylic acid -OCF$_2$H 227.15 g/mol Balanced lipophilicity (estimated logP ~2.2); potential metabolic stability in drug design .

Key Observations :

  • Electron-Withdrawing Effects : Fluorine and difluoromethoxy groups increase the carboxylic acid's acidity, enhancing solubility in polar solvents.
  • Lipophilicity : Trifluoromethoxy > difluoromethoxy > methoxy > hydrogen .
  • Biological Relevance : Fluorinated derivatives show improved membrane permeability and target engagement in drug discovery .

Modifications at Other Positions

  • 3-Methyl-5-fluoro-1H-indole-2-carboxylic acid : The carboxylic acid at position 2 and methyl at position 3 alter hydrogen-bonding patterns, reducing crystallinity compared to 3-carboxylic analogs .
  • 5-(Chlorosulfonyl)-1H-indole-3-carboxylic acid : The chlorosulfonyl group introduces reactivity for conjugation, useful in prodrug development .

Crystallography

  • 5-Fluoro-1H-indole-3-carboxylic acid crystallizes in a monoclinic system with intermolecular O–H···O hydrogen bonds stabilizing the structure . The difluoromethoxy analog may exhibit similar packing but with altered torsion angles due to the bulkier -OCF$_2$H group.

Biological Activity

5-(Difluoromethoxy)-1H-indole-3-carboxylic acid is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, including mechanisms of action, therapeutic applications, and comparative studies with related compounds.

Chemical Structure and Properties

The compound features an indole ring substituted with a difluoromethoxy group and a carboxylic acid moiety. This unique structure contributes to its chemical reactivity and biological properties.

Biological Activities

Research has shown that this compound exhibits several biological activities:

  • Antimicrobial Activity : Preliminary studies indicate that the compound has significant antimicrobial properties, potentially inhibiting the growth of various bacterial strains.
  • Anti-inflammatory Effects : The compound may modulate inflammatory pathways, suggesting its use in treating inflammatory diseases.
  • Anticancer Potential : There is emerging evidence of its efficacy against certain cancer cell lines, indicating potential as an anticancer agent.

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReferences
AntimicrobialInhibition of bacterial growth
Anti-inflammatoryModulation of inflammatory pathways
AnticancerEfficacy against specific cancer cell lines

The biological activity of this compound is attributed to its interaction with specific molecular targets:

  • Enzyme Inhibition : The compound may inhibit enzymes involved in inflammatory responses and microbial metabolism.
  • Receptor Modulation : It could interact with receptors linked to pain and inflammation pathways, providing therapeutic benefits.

Case Study: Anticancer Activity

A study investigating the anticancer effects of this compound demonstrated significant cytotoxicity against human lung cancer cells (A549), with an IC50 value indicating effective inhibition at low concentrations. This suggests that the compound may be a viable candidate for further development as an anticancer agent.

Comparative Analysis

When compared to similar compounds, such as 5-methoxy-1H-indole-3-carboxylic acid, this compound shows enhanced stability and bioactivity due to the presence of the difluoromethoxy group.

Table 2: Comparison with Similar Compounds

Compound NameAntimicrobial ActivityAnticancer ActivityReference
This compoundModerateHigh
5-Methoxy-1H-indole-3-carboxylic acidLowModerate

Q & A

Q. What are common synthetic routes for preparing 5-(difluoromethoxy)-1H-indole-3-carboxylic acid?

  • Methodological Answer : The synthesis typically involves multi-step functionalization of an indole scaffold. A starting material like 5-hydroxy-1H-indole-3-carboxylic acid can undergo nucleophilic substitution with difluoromethyl reagents (e.g., ClCF₂O− or BrCF₂O−) under basic conditions. Alternatively, palladium-catalyzed cross-coupling reactions may introduce the difluoromethoxy group. Post-synthetic purification often employs recrystallization or column chromatography. For analogous indole derivatives, refluxing with acetic acid and sodium acetate is a common step to stabilize intermediates .

Q. Which spectroscopic and crystallographic techniques are optimal for characterizing this compound?

  • Methodological Answer :
  • FT-IR : Identify carboxylic acid (C=O stretch ~1670 cm⁻¹) and difluoromethoxy (C-O-CF₂) vibrations .
  • NMR : ¹H/¹³C NMR resolves indole ring protons and difluoromethoxy splitting patterns. ¹⁹F NMR confirms CF₂ group integrity.
  • X-ray crystallography : SHELX programs (e.g., SHELXL) refine crystal structures, resolving bond angles and substituent positions. For similar indole derivatives, monoclinic systems with Z = 2 are common .

Advanced Research Questions

Q. How can researchers resolve contradictions in NMR data during structure elucidation?

  • Methodological Answer : Contradictions may arise from tautomerism or dynamic effects. Use variable-temperature NMR to assess conformational stability. Compare experimental data with DFT-calculated chemical shifts. For ambiguous cases, X-ray crystallography (via SHELXL refinement) provides definitive structural confirmation .

Q. What strategies improve yield in multi-step syntheses of this compound?

  • Methodological Answer :
  • Step Optimization : Introduce protecting groups (e.g., ethyl esters) for the carboxylic acid during difluoromethoxy substitution to prevent side reactions .
  • Catalysis : Use Pd(OAc)₂/Xantphos for efficient coupling of difluoromethoxy precursors.
  • Purification : Employ high-performance liquid chromatography (HPLC) with C18 columns for intermediates prone to degradation .

Q. How to design analogs for structure-activity relationship (SAR) studies targeting enzyme inhibition?

  • Methodological Answer :
  • Core Modifications : Replace the difluoromethoxy group with trifluoromethoxy or methoxy to assess electronic effects.
  • Side-Chain Variations : Introduce alkyl/aryl groups at the indole N1 position to probe steric interactions.
  • Biological Assays : Test analogs against target enzymes (e.g., PCSK9 or arginine methyltransferases) using fluorescence polarization or LC-MS-based activity assays .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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5-(difluoromethoxy)-1H-indole-3-carboxylic acid
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5-(difluoromethoxy)-1H-indole-3-carboxylic acid

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